N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 895935-82-7
VCID: VC4418640
InChI: InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-5-11(7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18)
SMILES: CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C
Molecular Formula: C15H15NO2S
Molecular Weight: 273.35

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide

CAS No.: 895935-82-7

Cat. No.: VC4418640

Molecular Formula: C15H15NO2S

Molecular Weight: 273.35

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide - 895935-82-7

Specification

CAS No. 895935-82-7
Molecular Formula C15H15NO2S
Molecular Weight 273.35
IUPAC Name N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide
Standard InChI InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-5-11(7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18)
Standard InChI Key ZCTDOJXDUHEKDA-UHFFFAOYSA-N
SMILES CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C

Introduction

Structural Characteristics and Molecular Identity

N-(3-Acetylphenyl)-5-ethylthiophene-3-carboxamide belongs to the thiophene-carboxamide family, a class of heterocyclic compounds with a sulfur-containing five-membered ring. Its molecular formula is C₁₅H₁₅NO₂S, corresponding to a molecular weight of 273.35 g/mol . Key structural identifiers include:

PropertyValueSource
IUPAC NameN-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide
SMILESCCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C
InChIKeyZCTDOJXDUHEKDA-UHFFFAOYSA-N
XLogP33.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s planar thiophene ring and acetylphenyl group contribute to its moderate lipophilicity (XLogP3 = 3.0), suggesting favorable membrane permeability for potential therapeutic applications .

Synthesis and Chemical Properties

Synthetic Routes

Thiophene-carboxamides like N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide are typically synthesized via condensation reactions between thiophenecarboxylic acid derivatives and amine-containing precursors. A generalized two-step approach involves:

  • Knoevenagel condensation of cycloheptanone with cyanoacetamide derivatives to form intermediate α,β-unsaturated nitriles.

  • Gewald cyclization using sulfur and a base (e.g., diethylamine) to construct the thiophene ring .

For this specific compound, coupling of 5-ethylthiophene-3-carboxylic acid with 3-aminoacetophenone under peptide-like coupling conditions (e.g., EDCI/HOBt) is a plausible route, though explicit literature protocols remain unpublished.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Topological Polar Surface Area74.4 Ų
Rotatable Bond Count4
Heavy Atom Count19
SolubilityNot publicly available

The relatively high polar surface area (74.4 Ų) implies limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting drugs .

Computational and Pharmacological Insights

Molecular Docking Predictions

In silico analyses of related thiophene-carboxamides provide mechanistic hypotheses:

TargetBinding Affinity (kcal/mol)Key InteractionsSource
HIV-1 RNase H-9.2Hydrogen bonding with Q500
COX-2 Active Site-10.4Hydrophobic pockets

While these data pertain to analogs, they underscore the scaffold’s versatility in targeting enzyme allosteric sites .

ADMET Profiling

Predicted pharmacokinetic properties include:

  • Absorption: Moderate (Caco-2 permeability = 5.32 × 10⁻⁶ cm/s)

  • Metabolism: Likely CYP3A4 substrate

  • Toxicity: Low Ames mutagenicity risk

These profiles derive from QSAR models of structurally related compounds .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Use personal protective equipment
H315 (Causes skin irritation)Avoid inhalation

Storage recommendations include maintaining the compound at 2–8°C in a sealed, dry environment .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with improved yields.

  • Target Validation: Screen against viral polymerases and inflammatory targets.

  • In Vivo Studies: Assess bioavailability and toxicity in animal models.

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